2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioether-linked pyrrolidin-1-yl ethanone moiety at position 4. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors, epigenetic modulators, and antimicrobial agents . The 3-fluorophenyl substituent likely enhances binding affinity through hydrophobic interactions and fluorine-mediated electronic effects, while the pyrrolidine group may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-5-3-4-12(10-13)17-20-19-14-6-7-15(21-23(14)17)25-11-16(24)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIYGHGQQOXKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including its pharmacological implications.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a triazolo-pyridazine core with a fluorophenyl group. The presence of the thioether linkage and the pyrrolidine moiety enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄FN₅OS |
| Molecular Weight | 351.36 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives.
- Thioether Formation : The introduction of the thio group is accomplished via nucleophilic substitution reactions.
- Pyrrolidine Attachment : The final step involves the coupling of the pyrrolidine moiety to the ethanone scaffold.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation.
Anti-inflammatory Effects
Compounds containing the triazolo structure are also noted for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies have demonstrated that modifications to the triazolo core can enhance COX-II selectivity while minimizing ulcerogenic effects.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research has shown that similar compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.
Case Studies
-
Case Study 1: Anticancer Activity
- A study evaluated several triazolo derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results indicated that derivatives with fluorophenyl groups exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects .
- Case Study 2: Anti-inflammatory Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related triazolopyridazine derivatives, focusing on substituents, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Activity: The 3-fluorophenyl group in the target compound contrasts with 3-methoxy (AZD5153) and 3-trifluoromethyl () substituents in analogs. Fluorine’s electronegativity and small atomic radius may enhance target binding compared to bulkier methoxy or trifluoromethyl groups .
Synthetic Approaches :
- AZD5153 was synthesized via iterative bivalent optimization to enhance bromodomain affinity .
- The compound in employed a visible light/silane-mediated radical coupling, a modern method for C(sp3)–C(sp3) bond formation .
- The target compound’s synthesis likely involves nucleophilic substitution at the pyridazine C6 position, given the reactivity of triazolopyridazines with thiols .
Pyrrolidine-containing analogs (e.g., ) highlight the importance of nitrogen heterocycles in improving blood-brain barrier penetration or microbial target engagement .
This underscores the need for rigorous toxicity profiling of pyrrolidine-containing analogs.
Preparation Methods
Cyclization of Aminotriazole and Pyridazine Precursors
The triazolo[4,3-b]pyridazine scaffold is typically constructed via cyclocondensation. Key steps include:
- Intermediate 7 (6-methyl-triazolo[4,3-b]pyridazine) is synthesized by reacting 4-amino-1,2,4-triazole with ethyl acetoacetate under reflux, followed by chlorination with POCl₃ to yield Intermediate 10 (8-chloro-6-methyl-triazolo-pyridazine).
- Regioselectivity Control : The use of POCl₃ ensures selective chlorination at position 8, critical for downstream substitutions.
Representative Reaction :
$$
\text{4-Amino-1,2,4-triazole} + \text{Ethyl acetoacetate} \xrightarrow{\Delta, \text{POCl}_3} \text{8-Chloro-6-methyl-triazolo[4,3-b]pyridazine} \quad
$$
Thioether Formation at Position 6
Displacement of Chloride with Thiolate
The thioether linkage is installed via nucleophilic substitution:
- Intermediate 11a (chloro-triazolo-pyridazine) reacts with potassium thioacetate or sodium hydrosulfide in ethanol/DMF.
- Alternative routes use 2-mercapto-1-pyrrolidin-1-yl-ethanone directly, leveraging DIPEA as a base to deprotonate the thiol.
Reaction Scheme :
$$
\text{Cl-Triazolo-pyridazine} + \text{HS-CH}_2\text{C(O)-pyrrolidine} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound} \quad
$$
Yield Data :
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Direct thiol substitution | DCM | DIPEA | 78–87 |
| Two-step displacement | Ethanol | KI | 65–72 |
Attachment of the Pyrrolidin-1-yl Ethanone Moiety
Coupling via Bromoacetyl Intermediates
The pyrrolidine-ethanone group is introduced through:
- Bromoacetylation : Reacting 2-bromo-1-pyrrolidin-1-yl-ethanone with the thiolated triazolo-pyridazine in DCM.
- Base Selection : DIPEA or NaHCO₃ ensures efficient deprotonation without side reactions.
Critical Parameters :
- Temperature: 0–25°C to minimize epimerization.
- Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
Alternative Synthetic Routes
One-Pot Multicomponent Approach
Recent advancements employ tandem reactions to streamline synthesis:
- Triazole Formation + Thioether Coupling : Combining aminotriazole, 3-fluorophenylacetaldehyde, and thiourea derivatives in ethanol under reflux.
- Advantages : Reduced purification steps and improved atom economy.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise synthesis | 72–88 | 95–98 |
| One-pot synthesis | 65–75 | 90–93 |
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Confirmation
- ¹H NMR : Key signals include δ 8.2–8.5 ppm (triazole protons), δ 3.4–3.7 ppm (pyrrolidine CH₂), and δ 7.1–7.4 ppm (fluorophenyl).
- MS : Molecular ion peak at m/z 394.1 ([M+H]⁺).
Challenges and Optimization
Regioselectivity in Triazole Formation
Thiol Oxidation
- Prevention : Conduct reactions under inert atmosphere (N₂/Ar) with antioxidants like BHT.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
